molecular formula C22H23N3O2 B3791532 4-(4-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl}phenyl)but-3-yn-1-ol

4-(4-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl}phenyl)but-3-yn-1-ol

Cat. No.: B3791532
M. Wt: 361.4 g/mol
InChI Key: JPFCDWGVQTXZRE-UHFFFAOYSA-N
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Description

The compound “4-(4-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl}phenyl)but-3-yn-1-ol” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.3±0.1 g/cm3, boiling point of 498.3±55.0 °C at 760 mmHg, and a molar refractivity of 87.9±0.3 cm3 .

Mechanism of Action

The mechanism of action for similar compounds involves acting as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .

Properties

IUPAC Name

4-[4-[[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl]phenyl]but-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-16-4-3-5-18-8-10-19(11-9-18)17-24-12-14-25(15-13-24)22-23-20-6-1-2-7-21(20)27-22/h1-2,6-11,26H,4,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCDWGVQTXZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#CCCO)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-{[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl}phenyl)but-3-yn-1-ol

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